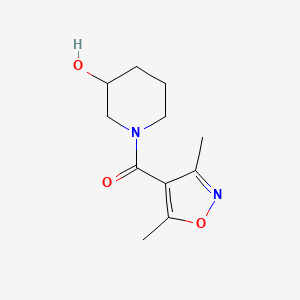

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone

Übersicht

Beschreibung

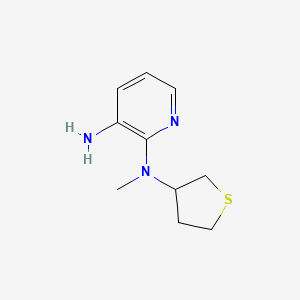

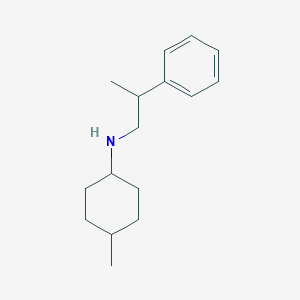

“(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone” is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. It has been studied for its potential in cancer therapy, particularly in the treatment of breast cancer .

Synthesis Analysis

The compound has been synthesized and characterized by spectroscopy . The structure was further determined by single crystal X-ray diffraction . A study designed and synthesized 94 derivatives of a similar compound to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The structure of the compound was determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis

The compound has been used in the synthesis of derivatives to evaluate their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4 .Physical And Chemical Properties Analysis

The compound is a white solid with an unremarkable aroma . It is practically insoluble to insoluble in water but soluble in phosphate buffer, pH 7.1 . It is also soluble in ethanol .Wissenschaftliche Forschungsanwendungen

BRD4 Inhibition for Breast Cancer Therapy

Compounds with the (3,5-Dimethylisoxazol-4-yl) moiety have been studied for their potential as BRD4 inhibitors . BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family, which plays a crucial role in various cancers. Inhibitors targeting BRD4 have shown promise in cancer therapy, particularly for triple-negative breast cancer (TNBC) , which is challenging to treat due to the lack of hormone receptors. Derivatives of the compound have demonstrated potent inhibitory effects on BRD4, leading to significant anti-proliferative activity against TNBC cell lines .

PARP1 Inhibition and DNA Damage Induction

The same derivatives have also been found to mimic the PARP1 substrate, thereby exhibiting a moderate inhibitory effect on PARP1 . PARP1 is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, which is a desirable effect in cancer cells. This dual activity of BRD4 inhibition and PARP1 inhibition can be particularly effective in inducing DNA damage and cell death in cancer cells .

Cell Migration and Colony Formation Inhibition

Further research into these compounds has shown that they can inhibit cell migration and colony formation . This is significant because these processes are essential for cancer metastasis and proliferation. By inhibiting these pathways, the derivatives of (3,5-Dimethylisoxazol-4-yl) compounds could potentially prevent the spread of cancer and reduce tumor growth .

Cell Cycle Arrest

Studies have also indicated that these compounds can induce cell cycle arrest at the G1 phase in MCF-7 cells . The G1 phase is a period in the cell cycle before DNA replication begins. Arresting the cell cycle in this phase can prevent cancer cells from dividing and proliferating, which is another mechanism by which these compounds could exert anti-cancer effects .

Synthesis and Characterization

The synthesis and characterization of isoxazole derivatives, including those with the (3,5-Dimethylisoxazol-4-yl) group, have been detailed in scientific literature . These studies provide insights into the chemical properties and structural configurations of these compounds, which are crucial for understanding their biological activities .

Density Functional Theory (DFT) Studies

DFT studies have been conducted to calculate the optimized structure of these molecules . These computational studies are essential for predicting the reactivity and interaction of these compounds with biological targets. The close agreement between the DFT-calculated structures and the crystal structures obtained from X-ray diffraction validates the reliability of the computational models .

Lead Compound Development for Anti-Cancer Agents

The research has highlighted the potential of these compounds as lead compounds for the development of new anti-cancer agents . Lead compounds are those that have demonstrated desirable properties in preclinical studies and are candidates for further drug development. The unique properties of (3,5-Dimethylisoxazol-4-yl) derivatives make them promising candidates for new therapies .

Alternative Chemotherapy Mechanisms

Given the resistance to traditional chemotherapy drugs, there is a significant clinical value in developing novel therapeutic agents with different mechanisms of action . The (3,5-Dimethylisoxazol-4-yl) derivatives offer alternative pathways for cancer treatment, potentially overcoming drug resistance and improving patient outcomes .

Wirkmechanismus

The compound and its derivatives have demonstrated promising potential as BRD4 inhibitors . Compound DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)11(15)13-5-3-4-9(14)6-13/h9,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQZQCRPAJWDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypiperidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)

![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)

amine](/img/structure/B1486495.png)

![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)

amine](/img/structure/B1486500.png)

![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)